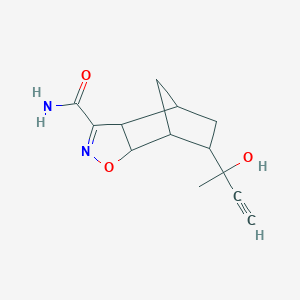![molecular formula C22H19NO2 B11482433 2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11482433.png)
2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine typically involves a Mannich-like condensation reaction. This process includes the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The reaction conditions often require the use of catalysts such as trifluoromethanesulfonic acid or triflic anhydride to drive the reaction to completion .
Industrial Production Methods
Industrial production of benzoxazine compounds, including 2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine, involves scalable and robust processes. These processes are optimized to handle a broad range of substrates with diverse steric and electronic properties. The use of molecular sieves to remove water and the application of high-throughput screening methods to identify optimal reaction conditions are common practices in industrial settings .
化学反応の分析
Types of Reactions
2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often used under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated products, and substitution may yield halogenated or alkylated derivatives.
科学的研究の応用
2-(2-phenylethyl)-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for the development of new materials.
作用機序
2-(2-フェニルエチル)-2,3-ジヒドロ-1H-1ベンゾフロ[3,2-f][1,3]ベンゾキサジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、160〜250°Cの範囲の熱処理によって活性化されたカチオン性開環重合によってその効果を発揮します 。このプロセスにより、機械的および熱的特性が向上した高分子量のポリマーが形成されます。
類似化合物との比較
類似化合物
3,4-ジヒドロ-3-フェニル-2H-1,3-ベンゾキサジン: 同様の構造的特徴を持つより単純なベンゾキサジン誘導体.
2-置換ベンゾキサゾール: 同様の二環式構造を持つ別の複素環化合物.
独自性
2-(2-フェニルエチル)-2,3-ジヒドロ-1H-1ベンゾフロ[3,2-f][1,3]ベンゾキサジンは、その特定の置換パターンとベンゾフラン環とベンゾキサジン環の両方の存在によってユニークです。このユニークな構造は、独特の化学的および物理的特性を付与し、研究や産業におけるさまざまな用途に貴重な化合物となっています。
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-(2-phenylethyl)-1,3-dihydro-[1]benzofuro[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C22H19NO2/c1-2-6-16(7-3-1)12-13-23-14-18-19(24-15-23)10-11-21-22(18)17-8-4-5-9-20(17)25-21/h1-11H,12-15H2 |
InChIキー |
QDTWXSRKRNDHGP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=C2C4=CC=CC=C4O3)OCN1CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11482363.png)
![4-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]butanehydrazide](/img/structure/B11482364.png)

![1-(3,4-Difluorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11482370.png)
![3-{[(4-fluorophenyl)carbonyl]amino}-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11482375.png)

![6-benzyl-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11482389.png)
![7-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482395.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11482399.png)

![2-amino-7-[4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11482412.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11482426.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482429.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11482436.png)
